2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid is a complex organic compound that features a piperidine ring, a benzyloxycarbonyl group, and a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyloxycarbonyl group and the cyclopropane carboxylic acid moiety. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base.
Formation of the Cyclopropane Carboxylic Acid Moiety: This can be accomplished through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The piperidine ring and benzyloxycarbonyl group are key functional groups that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
Uniqueness
2-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a piperidine ring, which confer distinct chemical and biological properties. The benzyloxycarbonyl group also adds to its uniqueness by providing a site for further functionalization.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C17H21NO4 |
---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c19-16(20)15-9-14(15)13-7-4-8-18(10-13)17(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2,(H,19,20) |
InChI Key |
AXSCUKNXXDMBDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3CC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.